2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(4-thiophen-2-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c10-3-4-12-7-8(6-11-12)9-2-1-5-13-9/h1-2,5-7H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSSBNSQDXHFJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN(N=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound that combines thiophene and pyrazole moieties, known for their significant roles in medicinal chemistry. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H8N3S. The presence of both thiophene and pyrazole rings contributes to its unique electronic properties and potential biological activities.
Antimicrobial Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. A study evaluated various derivatives against common pathogens:
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| 7b | 0.22 - 0.25 μg/mL | - |
| 4a | - | - |
| 5a | - | - |
Compound 7b was identified as the most active derivative, demonstrating strong bactericidal activity against Staphylococcus aureus and Staphylococcus epidermidis .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated through various assays. For instance, compounds derived from pyrazole structures have shown promising results in inhibiting pro-inflammatory cytokines:
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 4 | 61 - 85 | 76 - 93 |
| Dexamethasone (Standard) | 76 | 86 |
These results suggest that compounds related to this compound can effectively reduce inflammation in vitro .
Anticancer Activity
The anticancer properties of this compound have also been explored. A series of pyrazole derivatives were tested for their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | <10 |
| HeLa (Cervical Cancer) | <15 |
These findings highlight the potential of these compounds as therapeutic agents in cancer treatment .
The mechanism by which this compound exerts its biological effects involves interaction with various enzymes and receptors. It may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, the compound may affect cell signaling pathways involved in apoptosis and proliferation .
Case Studies
Several studies have highlighted the efficacy of this compound in different biological contexts:
- Antimicrobial Evaluation : A study conducted on a series of pyrazole derivatives found that specific modifications to the thiophene ring enhanced antibacterial activity against resistant strains .
- In Vivo Anti-inflammatory Studies : In animal models, compounds similar to this compound demonstrated significant reductions in edema and inflammatory markers when administered prior to inflammatory stimuli .
Comparison with Similar Compounds
Structural Comparisons
Core Heterocyclic Systems
- Target Compound : Pyrazole (1-substituted acetonitrile, 4-substituted thiophene).
- Compound 7b (): Bis-pyrazole linked to a thieno[2,3-b]thiophene core. The presence of two pyrazole rings and a fused thiophene system increases aromaticity and planarity compared to the target compound .
- Compound 10 (): Pyrazolo[1,5-a]pyrimidine with thieno[2,3-b]thiophene.
- 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (): Simpler structure with a methyl group at the pyrazole 1-position. The absence of thiophene reduces electronic complexity and reactivity .
Substituent Effects
- Target Compound : Thiophene at C4 introduces sulfur-based electron donation, while the acetonitrile group at C1 provides steric bulk and polarity.
- 2-(1-(Prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile (): Propynyl group at C1 enhances rigidity and may facilitate click chemistry, differing from the target’s acetonitrile substituent .
- Azetidine Derivatives (): Compounds like 2-[1-(ethanesulfonyl)-3-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-1-yl)azetidin-3-yl]acetonitrile incorporate azetidine and pyrrolopyrimidine moieties, expanding biological targeting (e.g., JAK inhibitors) .
Spectroscopic and Physicochemical Properties
Table 1: Key Data for Comparable Compounds
Key Observations:
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile typically involves:
- Formation of the pyrazole ring by condensation of appropriate diketones or α,β-unsaturated ketones with hydrazine derivatives.
- Introduction of the thiophene unit either by using thiophene-2-carbaldehyde or thiophene-substituted precursors.
- Functionalization at the N-1 position of the pyrazole with an acetonitrile group, often through nucleophilic substitution or multicomponent reactions involving malononitrile or related nitrile-containing reagents.
Direct Preparation of N-Substituted Pyrazoles
A notable method reported by Gulia et al. (2021) involves the direct synthesis of N-substituted pyrazoles from primary amines and diketones without the use of inorganic reagents or metals. This method is applicable to various N-substituents, including aromatic groups such as thiophene derivatives.
- Reaction of primary amines (e.g., thiophen-2-ylmethylamine) with diketones in the presence of O-(4-nitrobenzoyl)hydroxylamine as an electrophilic amination reagent.
- Mild conditions (85 °C) and short reaction times (~1.5 hours).
- Workup involves extraction and purification by column chromatography.
- Yields vary but can be moderate to good (~38% in a related pyrazole example).
This method can be adapted to prepare this compound by selecting appropriate amines and diketones that lead to the desired substitution pattern on the pyrazole ring.
Multicomponent Reactions Involving Thiophene-2-carbaldehyde and Malononitrile
Another efficient approach involves multicomponent condensation reactions, which allow simultaneous construction of the pyrazole ring and incorporation of the acetonitrile moiety.
- Starting from pyrazolecarbothiamide derivatives, condensation with thiophene-2-carbaldehyde and malononitrile in the presence of a base such as piperidine in ethanol under reflux conditions.
- This yields pyran or pyridine derivatives bearing cyano groups, which are structurally related to this compound.
- Reaction yields are generally good (e.g., 75-81%).
- The method allows for further functionalization, including cyclization to fused heterocycles.
This multicomponent approach is versatile and can be tuned to optimize the formation of the desired acetonitrile-substituted pyrazole.
Stepwise Synthesis via Chalcone and Hydrazine Hydrate
A classical route involves:
- Preparation of chalcone intermediates by Claisen-Schmidt condensation of thiophene-2-carbaldehyde with appropriate acetophenone derivatives.
- Subsequent cyclization with hydrazine hydrate under reflux in acetic acid to form the pyrazole ring.
- Post-cyclization functionalization to introduce the acetonitrile group, often via nucleophilic substitution or coupling reactions.
For example, in a study synthesizing related thiophene-pyrazole derivatives:
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Thiophene-2-carbaldehyde + acetophenone + KOH, EtOH, 80 °C, 15 h | Chalcone intermediate | 79 | Claisen-Schmidt condensation |
| 2 | Chalcone + hydrazine hydrate, glacial acetic acid, reflux, 4 h | Pyrazoline derivative | 83 | Cyclization to pyrazole ring |
| 3 | Reduction and further functionalization steps | Amino or acetonitrile-substituted pyrazole | 60-70 | Functional group transformations |
This method is well-established and allows isolation of intermediates for characterization and optimization.
Cyclization and Functionalization Techniques
Further modifications to install the acetonitrile group at the N-1 position of the pyrazole ring include:
- Reaction of pyrazole derivatives with halogenated acetonitrile compounds (e.g., chloroacetonitrile) in the presence of bases like potassium carbonate in acetone.
- Multistep cyclizations involving malononitrile and related active methylene compounds to build fused heterocyclic systems containing the cyano group.
- Use of triethylamine and DMF as solvents and catalysts to facilitate nucleophilic substitution reactions.
These techniques provide flexibility to achieve the desired substitution pattern with good control over regioselectivity and yield.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The direct amination method is notable for its simplicity and avoidance of metal catalysts, making it environmentally friendly and suitable for diverse N-substituents, including thiophene groups.
- Multicomponent reactions offer rapid access to complex structures with cyano functionality, important for biological activity and further synthetic elaboration.
- The chalcone-hydrazine route remains a reliable classical approach, allowing isolation and characterization of intermediates, which aids in mechanistic understanding and optimization.
- Functionalization with chloroacetonitrile and related reagents provides a targeted approach for introducing the acetonitrile side chain at the pyrazole nitrogen.
Q & A
Basic: What are the recommended synthetic routes for 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a thiophene-substituted pyrazole precursor with acetonitrile derivatives. Key steps include:
- Cyclocondensation : Reacting thiophene-2-carbaldehyde with hydrazine derivatives to form the pyrazole core .
- Functionalization : Introducing the acetonitrile group via nucleophilic substitution or alkylation under inert atmospheres (e.g., N₂ or Ar) to avoid side reactions .
- Purification : Use column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) and monitor via TLC for intermediate isolation .
Optimization involves adjusting reaction temperature (70–100°C), solvent polarity (e.g., dry acetonitrile or DMF), and catalysts (e.g., K₂CO₃ for deprotonation) to enhance yields .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrazole-thiophene linkage and acetonitrile group. Key signals include pyrazole C-H (~δ 7.5–8.5 ppm) and thiophene protons (~δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z ~207 for C₉H₇N₃S) and fragments .
- IR Spectroscopy : Peaks at ~2240 cm⁻¹ indicate the nitrile group, while aromatic C-H stretches (~3100 cm⁻¹) confirm the heterocyclic framework .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
Advanced: How can researchers resolve contradictions in crystallographic data for this compound?
Methodological Answer:
- Structure Refinement : Use SHELXL for small-molecule refinement. Key parameters include anisotropic displacement parameters and twin refinement for high-resolution data .
- Validation Tools : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and Mercury for hydrogen-bonding networks .
- Data Reconciliation : Compare experimental X-ray diffraction patterns with computational models (e.g., density functional theory (DFT)-optimized geometries) to resolve discrepancies in bond lengths/angles .
Advanced: How do substituent modifications (e.g., replacing acetonitrile with aldehydes) affect reactivity and physicochemical properties?
Methodological Answer:
- Solubility : Acetonitrile’s polar group enhances aqueous solubility compared to aldehyde derivatives, which aggregate due to hydrophobic effects .
- Reactivity : The nitrile group participates in click chemistry (e.g., Huisgen cycloaddition), while aldehydes undergo Schiff base formation, enabling diverse functionalization .
- Electronic Effects : Nitrile’s electron-withdrawing nature reduces pyrazole ring electron density, altering UV-Vis absorption maxima (~10–20 nm redshift vs. aldehydes) .
Advanced: What computational strategies are suitable for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase enzymes). Focus on pyrazole-thiophene π-π stacking and nitrile hydrogen bonding .
- DFT Calculations : Gaussian or ORCA software optimizes geometries and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior .
- MD Simulations : GROMACS assesses stability in biological membranes, highlighting acetonitrile’s role in permeability .
Advanced: How is SHELXL employed in refining the crystal structure of derivatives?
Methodological Answer:
- Data Input : Import .hkl files and define unit cell parameters. Use SHELXS for initial structure solution via direct methods .
- Refinement Cycles : Iteratively adjust atomic coordinates, displacement parameters, and occupancy factors. Apply restraints for disordered regions (e.g., thiophene rotamers) .
- Validation : Generate CIF files and check R1/wR2 values (<0.05 for high-quality data). Use checkCIF/PLATON to flag outliers .
Basic: What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage : Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent nitrile hydrolysis or photodegradation .
- Solubility : Use DMSO or acetonitrile for stock solutions; avoid protic solvents (e.g., water, alcohols) to minimize decomposition .
- Safety : Handle in fume hoods due to potential cyanide release under extreme conditions .
Advanced: What pharmacological evaluation strategies are recommended for identifying biological activity?
Methodological Answer:
- In Vitro Assays : Screen against kinase panels (e.g., JAK/STAT pathway) using fluorescence polarization .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for CYP450 interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
